molecular formula C17H17NO4 B8075758 (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Cat. No.: B8075758
M. Wt: 299.32 g/mol
InChI Key: XZHNWUGYLBANCU-GFCCVEGCSA-N
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Description

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves multiple steps, starting with the reaction of benzyloxy carbonyl chloride with an appropriate amine to form the benzyloxycarbonyl-protected amine. This intermediate is then coupled with a suitable benzoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

This compound finds applications in several scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid stands out due to its unique structural features and functional groups. Similar compounds include:

  • 4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (S-enantiomer)

  • 4-(1-(((Benzyloxy)carbonyl)amino)propyl)benzoic acid

  • 4-(1-(((Benzyloxy)carbonyl)amino)butyl)benzoic acid

These compounds share similar core structures but differ in their alkyl chain lengths and stereochemistry, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNWUGYLBANCU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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